molecular formula C19H17Cl2N3O4 B3667428 (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No.: B3667428
M. Wt: 422.3 g/mol
InChI Key: WCILOBQPSZWIAI-QHHAFSJGSA-N
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Description

(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a morpholine ring, chlorinated phenyl groups, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to coupling reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and morpholine. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[3-chloro-4-(piperidin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-bromo-3-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of a chlorine atom on the nitrophenyl group.

Uniqueness

The uniqueness of (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4/c20-15-4-1-13(11-18(15)24(26)27)2-6-19(25)22-14-3-5-17(16(21)12-14)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,25)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCILOBQPSZWIAI-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
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